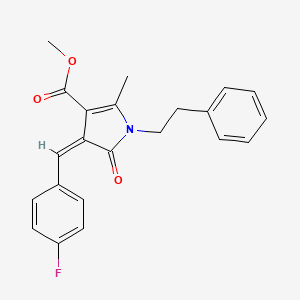![molecular formula C16H11N5O B11497528 2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B11497528.png)
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine is a heterocyclic compound that features a unique combination of pyrrole, phenyl, oxadiazole, and pyrazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electrochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,5-oxadiazole-3,4-diamine with α-diketones, such as 2,5-hexanedione, under Paal–Knorr reaction conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, often at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as electrochromic polymers and sensors.
Mechanism of Action
The mechanism of action of 2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: A compound with similar structural features but different biological activities.
Poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2’,3’-d]pyrrole): A polymer with comparable electrochemical properties.
Uniqueness
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine is unique due to its combination of pyrrole, phenyl, oxadiazole, and pyrazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11N5O |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-pyrazin-2-yl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11N5O/c1-2-10-21(9-1)13-5-3-12(4-6-13)15-19-16(22-20-15)14-11-17-7-8-18-14/h1-11H |
InChI Key |
AZONVHHDGLTCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B11497445.png)
![2'-amino-1'-[2-chloro-5-(trifluoromethyl)phenyl]-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11497452.png)

![2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11497467.png)
![methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11497469.png)
![ethyl (2Z)-3-amino-3-(butylamino)-2-[(4-methoxyphenyl)carbonyl]prop-2-enoate](/img/structure/B11497472.png)
![1-[4-(Morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B11497474.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11497485.png)
![4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11497494.png)
![N-(1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11497498.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B11497499.png)
![3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11497512.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11497516.png)
![2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine](/img/structure/B11497520.png)
